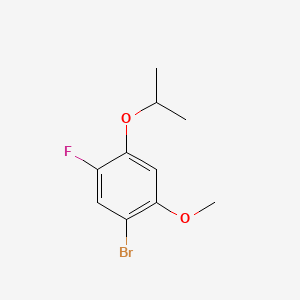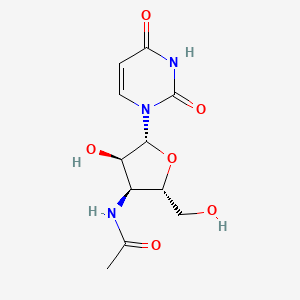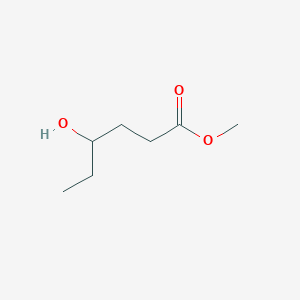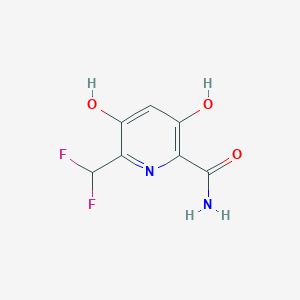
2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, hydroxyl, and carboxamide groups. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable subject for research and application in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out in the presence of a base and a suitable solvent, often resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure efficiency and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially modulating their activity. The hydroxyl and carboxamide groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: Another compound featuring a difluoromethyl group attached to a pyridine ring, used in similar applications.
Fluorinated Imidazoles and Benzimidazoles: Compounds with fluorine atoms that exhibit unique chemical properties and applications
Properties
Molecular Formula |
C7H6F2N2O3 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
6-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O3/c8-6(9)4-2(12)1-3(13)5(11-4)7(10)14/h1,6,12-13H,(H2,10,14) |
InChI Key |
GLIWAILHOLNEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1O)C(=O)N)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)

![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

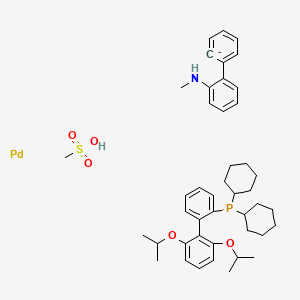
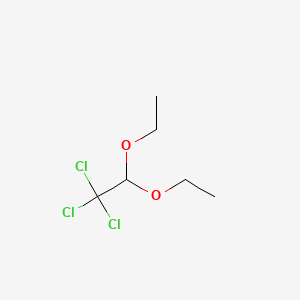
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)


